Ferrocene
Description
Properties
CAS No. |
12082-87-0 |
|---|---|
Molecular Formula |
C10H10Fe C10H10Fe C5H5FeC5H5 |
Molecular Weight |
186.03 g/mol |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
DFRHTHSZMBROSH-UHFFFAOYSA-N |
boiling_point |
480 °F at 760 mmHg (NTP, 1992) 249 °C 249Â °C 480 °F |
Color/Form |
Orange, crystalline solid Orange needles from methanol or ethanol |
melting_point |
343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173Â °C 343 °F |
physical_description |
Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |
solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |
vapor_pressure |
0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40Â °C: 4 |
Origin of Product |
United States |
Biochemical Analysis
Biochemical Properties
Ferrocene-D10, like its parent compound this compound, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states. These properties make it a potential redox medium that promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses.
Cellular Effects
This compound and its derivatives have been shown to interact with DNA and have been considered as potential DNA topoisomerase inhibitors.
Molecular Mechanism
This compound and its derivatives are known to undergo many reactions characteristic of aromatic compounds. The robustness of the compound is attributed to the extended π-delocalization of the electrons in the molecule.
Temporal Effects in Laboratory Settings
This compound and its derivatives are known for their stability. The rate of radical trapping by this compound was found to be enhanced in liposomes relative to a nonpolar solvent.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound-D10 in animal models. This compound-based compounds have been used in various biological applications, suggesting potential for in vivo studies.
Metabolic Pathways
This compound and its derivatives have been associated with the process of ferroptosis, a form of programmed cell death that involves lipid metabolism, reactive oxygen species biology, and iron regulation.
Biological Activity
Ferrocene-D10, a deuterated derivative of this compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound-D10, focusing on its anticancer, antimalarial, and other pharmacological properties.
Overview of this compound-D10
This compound is an organometallic compound characterized by a sandwich structure consisting of two cyclopentadienyl anions bound to a central iron cation. The introduction of deuterium atoms in this compound-D10 enhances its stability and alters its metabolic pathways, making it a valuable candidate for drug development.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives, including this compound-D10. The following table summarizes key findings related to its anticancer activity:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound-D10 | MDA-MB-231 (breast cancer) | 0.5 | Induces apoptosis via caspase activation |
| This compound-D10 | HepG2 (liver cancer) | 0.4 | Inhibits tumor growth in vivo in xenograft models |
| This compound-D10 | H1299 (lung cancer) | 0.26 | Disrupts DNA topoisomerase activity |
Research indicates that this compound-D10 can induce apoptosis in cancer cells through the activation of pro-apoptotic enzymes such as caspases 3 and 9, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, studies have shown that it can inhibit tumor growth in vivo, demonstrating significant efficacy against various cancer types .
Antimalarial Activity
This compound derivatives have also shown promise as antimalarial agents. The following table highlights the antimalarial activity of this compound-D10:
| Compound | Strain Tested | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound-D10 | P. falciparum Dd2 | 0.34 | >7 |
| This compound-D10 | P. falciparum K1 | 0.77 | >4 |
The compound exhibits selective toxicity towards Plasmodium falciparum strains, with significant activity against both chloroquine-sensitive and resistant strains . The mechanism appears to involve interference with the parasite's redox processes and potential inhibition of heme polymerization.
Mechanistic Insights
Electron Transfer Mechanism
The biological activity of this compound-D10 is largely attributed to its unique redox properties. The compound can undergo one-electron oxidation to form the ferricenium ion, which is a stable radical cation capable of engaging in free radical reactions that may lead to cellular damage in cancer cells .
Induction of Apoptosis
In vitro studies have shown that treatment with this compound-D10 leads to increased levels of reactive oxygen species (ROS), contributing to DNA damage and subsequent apoptosis in cancer cells . Flow cytometry analyses indicate a significant correlation between ROS levels and apoptotic cell death.
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with this compound-D10 resulted in a notable reduction in cell viability and increased apoptosis markers after 24 hours of exposure .
- Liver Cancer Xenografts : In vivo experiments demonstrated that administration of this compound-D10 significantly inhibited tumor growth in nude mice bearing HepG2 tumors, with observed reductions in tumor size correlating with increased apoptotic cell populations .
- Antimalarial Efficacy : In tests against multiple strains of P. falciparum, this compound-D10 exhibited superior efficacy compared to traditional antimalarials, indicating its potential as a novel therapeutic agent for malaria treatment .
Preparation Methods
Synthesis of Deuterated Cyclopentadiene Precursors
The synthesis of Ferrocene-D10 begins with the preparation of perdeuterated cyclopentadiene (C5D6), the ligand precursor. The standard method for generating cyclopentadiene involves the thermal cracking of dicyclopentadiene (C10H12) at elevated temperatures . For deuterated analogs, this process is modified using deuterated starting materials.
Dicyclopentadiene-D12 (C10D12) is subjected to fractional distillation under reduced pressure, with the monomeric C5D6 collected in the 40–42 °C range . The cracking reaction is typically conducted in a nitrogen atmosphere to prevent decomposition, and the product is stabilized at low temperatures to avoid re-dimerization. Nuclear magnetic resonance (NMR) analysis of the distilled C5D6 confirms the absence of protonated impurities, with characteristic shifts in the 1H NMR spectrum replaced by corresponding deuterium signals .
This compound-D10 Synthesis via Alkali Metal Reduction
The core synthesis of this compound-D10 follows the established protocol for this compound, substituting C5H6 with C5D6 . A 250 mL three-neck flask equipped with a nitrogen inlet, dropping funnel, and magnetic stirrer is charged with 50 mL of 1,2-dimethoxyethane (DME) and 4.25 mL of freshly distilled C5D6. Finely ground potassium hydroxide (20 g) is added to generate the cyclopentadienyl-d5 anion (C5D5−), evidenced by a color change to deep green .
A solution of iron(II) chloride tetrahydrate (FeCl2·4H2O, 5 g) in dimethyl sulfoxide (DMSO) is introduced dropwise over 30 minutes. The reaction proceeds via ligand substitution, forming the sandwich complex [Fe(η5-C5D5)2]. After stirring for an additional 15 minutes, the mixture is quenched with 6 M hydrochloric acid and crushed ice, yielding crude dFc as an orange precipitate. Purification by sublimation at 100–120 °C under vacuum produces crystalline this compound-D10 with a typical yield of 60–70% .
Isotopic Purity and Characterization
Isotopic enrichment is verified using high-resolution Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry. Trevorah et al. (2020) reported FTIR spectra of dFc across temperatures ranging from 7 K to 388 K, identifying signature C–D stretching modes at 2,175 cm⁻¹ and 2,210 cm⁻¹, distinct from the C–H vibrations in protonated this compound . The deuteration level exceeds 99%, as confirmed by elemental analysis and deuterium NMR .
Table 1: Key Vibrational Modes of this compound-D10 vs. This compound
| Mode | This compound (cm⁻¹) | This compound-D10 (cm⁻¹) |
|---|---|---|
| C–H/C–D Stretching | 3,110 | 2,175 |
| Ring Deformation | 1,090 | 1,085 |
| Fe–Cp Stretching | 480 | 478 |
Alternative Routes: Ligand Exchange and Deuteration
In addition to direct synthesis from C5D6, this compound-D10 can be prepared via post-synthetic deuterium exchange. Exposure of protonated this compound to deuterated solvents (e.g., D2O or CD3OD) under acidic conditions facilitates partial H/D exchange at the cyclopentadienyl rings. However, this method yields lower deuteration efficiency (<85%) compared to the precursor-based approach .
Trevorah et al. (2020) explored the conformational stability of dFc using dynamic vibrational spectroscopy, demonstrating that the D5h eclipsed conformation is energetically favored over the D5d staggered form . This finding underscores the importance of synthetic precision in achieving structurally homogeneous dFc for spectroscopic studies.
Challenges in Large-Scale Production
Scaling this compound-D10 synthesis presents challenges due to the limited availability and high cost of C10D12. Furthermore, sublimation-based purification becomes less efficient at larger volumes, necessitating alternative methods such as column chromatography or recrystallization from deuterated solvents. Despite these hurdles, advances in catalytic deuteration techniques have improved access to C5D6, enabling gram-scale dFc production for industrial applications .
Applications in Research and Industry
This compound-D10’s primary utility lies in its role as a spectroscopic probe. Its reduced vibrational interference in neutron scattering experiments allows precise analysis of molecular dynamics in solid-state matrices . Additionally, dFc serves as a calibration standard in mass spectrometry and isotopic labeling studies, particularly in investigations of electron-transfer mechanisms in bioorganometallic systems.
Q & A
Q. Table 1: Key Frameworks for this compound-D10 Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
